Human NK1 Receptor Binding Affinity: SDZ NKT 343 vs. FK888, CP-99,994, SR 140333, and RPR 100893
In a direct head-to-head binding assay using transfected Cos-7 cell membranes expressing human NK1 receptors, SDZ NKT 343 inhibited [3H]-substance P binding with an IC50 of 0.62 ± 0.11 nM [1]. Under identical assay conditions, comparator compounds exhibited the following Ki values: FK888 (2.13 ± 0.04 nM), CP-99,994 (0.96 ± 0.20 nM), SR 140333 (0.15 ± 0.06 nM), and RPR 100,893 (1.77 ± 0.41 nM) [1].
| Evidence Dimension | Human NK1 receptor binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 0.62 ± 0.11 nM |
| Comparator Or Baseline | FK888 (Ki = 2.13 ± 0.04 nM); CP-99,994 (Ki = 0.96 ± 0.20 nM); SR 140333 (Ki = 0.15 ± 0.06 nM); RPR 100,893 (Ki = 1.77 ± 0.41 nM) |
| Quantified Difference | SDZ NKT 343 is 3.4-fold more potent than FK888; 1.5-fold more potent than CP-99,994; 4.1-fold less potent than SR 140333; 2.9-fold more potent than RPR 100,893 |
| Conditions | Transfected Cos-7 cell membranes expressing human NK1 receptor; [3H]-substance P radioligand binding assay |
Why This Matters
For researchers requiring sub-nanomolar human NK1 antagonism, SDZ NKT 343 offers superior potency over FK888 and CP-99,994, though SR 140333 demonstrates higher affinity—selection thus depends on the balance between potency, selectivity, and mechanism of action.
- [1] Walpole CS, Brown MC, James IF, Campbell EA, McIntyre P, Docherty R, Ko S, Hedley L, Ewan S, Buchheit KH, Urban LA. Comparative, general pharmacology of SDZ NKT 343, a novel, selective NK1 receptor antagonist. Br J Pharmacol. 1998 May;124(1):83-92. View Source
